molecular formula C17H18BF3O3 B13919594 4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13919594
M. Wt: 338.1 g/mol
InChI Key: DGDGBAXCVQWTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester group. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 8-(trifluoromethoxy)naphthalene-1-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for detecting biological molecules.

    Medicine: Investigated for its potential in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethoxy group enhances the compound’s reactivity and stability by providing electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl (pyrrolidin-1-yl)methanone
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

4,4,5,5-Tetramethyl-2-(8-(trifluoromethoxy)naphthalen-1-yl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its reactivity compared to other boronic esters. This makes it particularly valuable in synthetic applications where high reactivity and stability are required.

Properties

Molecular Formula

C17H18BF3O3

Molecular Weight

338.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[8-(trifluoromethoxy)naphthalen-1-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H18BF3O3/c1-15(2)16(3,4)24-18(23-15)12-9-5-7-11-8-6-10-13(14(11)12)22-17(19,20)21/h5-10H,1-4H3

InChI Key

DGDGBAXCVQWTPU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.